Pharmacological Evaluation of Isochroman-1-ylmethyl-methyl-amine HCl: A Technical Guide to Anti-Inflammatory Potential
[1] Executive Summary Isochroman-1-ylmethyl-methyl-amine hydrochloride (CAS: 31231-58-0) represents a distinct chemical scaffold combining an isochroman core with a secondary methylamine tail.[1] While isochroman derivat...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Isochroman-1-ylmethyl-methyl-amine hydrochloride (CAS: 31231-58-0) represents a distinct chemical scaffold combining an isochroman core with a secondary methylamine tail.[1] While isochroman derivatives are historically recognized for CNS activity, recent structure-activity relationship (SAR) studies involving isochromen-1-one analogues of NSAIDs (e.g., Etodolac) suggest significant anti-inflammatory potential.[1]
This technical guide outlines the mechanistic rationale, experimental validation protocols, and predictive pharmacological profile for researchers investigating this compound as a novel anti-inflammatory agent.[1]
Chemical Profile & Physicochemical Properties
Before initiating biological assays, the compound's physicochemical behavior must be understood to ensure assay validity.[1]
Property
Specification
Relevance to Drug Discovery
Chemical Name
Isochroman-1-ylmethyl-methyl-amine hydrochloride
Core scaffold identity
CAS Number
31231-58-0
Unique identifier for procurement
Molecular Formula
C₁₁H₁₆ClNO
Stoichiometry for molarity calculations
Molecular Weight
213.70 g/mol
Dose calculation
Solubility
Water-soluble (Salt form)
Ideal for aqueous in vitro media
LogP (Predicted)
~1.5 - 2.0 (Free base)
Good membrane permeability (Lipinski compliant)
H-Bond Donors
1 (Amine)
Target interaction (e.g., COX active site)
Storage Protocol: Store at -20°C in a desiccated environment. Stock solutions (10-100 mM) should be prepared in DMSO or sterile water and aliquoted to avoid freeze-thaw cycles.[1]
Mechanistic Hypothesis: The Isochroman Anti-Inflammatory Axis[1]
The potential anti-inflammatory activity of Isochroman-1-ylmethyl-methyl-amine HCl is grounded in two primary pharmacological pillars derived from analog analysis:
A. Cyclooxygenase (COX) Inhibition via Scaffold Homology
Research into isochromen-1-one analogues of Etodolac has demonstrated that the isochroman ring system can effectively mimic the pharmacophore required for COX enzyme binding.[1]
Mechanism: The isochroman oxygen and the pendant amine group may interact with the hydrophilic pocket of COX-2, potentially preventing arachidonic acid entry.[1]
Causality: The secondary amine (N-methyl) provides a protonatable site that can form ionic bridges with active site residues (e.g., Glu524 in COX-2), a common feature in NSAID binding kinetics.[1]
B. Suppression of NF-κB Signaling
Isochroman derivatives exhibit immunomodulatory effects by inhibiting the nuclear translocation of NF-κB.[1]
Pathway: Inhibition of IκB kinase (IKK) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Prevention of IκB phosphorylation NF-κB sequestration in cytoplasm.
Outcome: Reduced transcription of pro-inflammatory cytokines (TNF-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
The following diagram illustrates the hypothesized intervention points of the compound within the inflammatory cascade.[1]
Caption: Hypothesized dual-mechanism of action targeting upstream NF-κB signaling and downstream COX-2 enzymatic activity.[1]
Experimental Validation Protocols
To rigorously evaluate the "potential" effects, the following self-validating experimental workflows are recommended. These protocols prioritize reproducibility and artifact elimination.[1]
Experiment A: NO Production Assay (Griess Reaction)
Objective: Determine the IC50 for inhibition of nitric oxide (NO) release in LPS-stimulated macrophages.[1]
Protocol:
Cell Seeding: Seed RAW 264.7 macrophages at
cells/well in 96-well plates. Incubate for 24h.
Pre-treatment: Replace media with fresh DMEM containing the compound (0.1, 1, 10, 50, 100 µM).[1] Include a Dexamethasone positive control (1 µM). Incubate for 1h.
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24h.
Quantification:
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide).[1]
Objective: Differentiate between COX-1 and COX-2 selectivity.
Protocol:
Enzyme Prep: Use recombinant human COX-1 and COX-2 enzymes.[1]
Reaction Mix: Combine Assay Buffer, Heme, Enzyme, and Compound (various concentrations). Incubate for 10 min at 25°C.
Substrate Addition: Add Arachidonic Acid (100 µM) and the fluorometric probe (e.g., ADHP).
Measurement: Monitor fluorescence (Ex/Em 535/587 nm) kinetically for 5-10 minutes.
Data Analysis: Calculate % Inhibition ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
.
Experimental Workflow Visualization
The following workflow ensures a logical progression from compound acquisition to mechanism confirmation.
Caption: Step-wise validation workflow. Progression to Phase 2 is contingent on establishing a non-toxic therapeutic window in Phase 1.
Critical Analysis & Troubleshooting
Potential Artifacts[1]
False Positives in NO Assay: The amine group can theoretically interfere with nitrite detection if the pH is not strictly controlled.[1] Always use a standard curve of Sodium Nitrite in the presence of the compound to check for chemical interference.[1]
Solubility Issues: While the HCl salt is water-soluble, high concentrations (>10 mM) in cell media may shift pH.[1] Check media color (phenol red) upon addition.[1]
Structure-Activity Relationship (SAR) Insights
Methylation: The N-methyl group increases lipophilicity compared to a primary amine, potentially enhancing blood-brain barrier (BBB) penetration.[1] This suggests this compound may be particularly useful for neuroinflammation models.[1]
Isochroman Rigidity: The bicyclic system provides a rigid scaffold that reduces the entropic penalty of binding to protein targets, a distinct advantage over flexible linear amines.[1]
References
Napoleon, A. A., et al. (2017).[1] "Synthesis of Novel Isochromen-1-one analogues of Etodolac." IOP Conference Series: Materials Science and Engineering, 263, 022021.[1] Link
PubChem. (n.d.).[1][3] "1-Aminomethyl-isochroman-5,6-diol."[1][3] National Library of Medicine.[1] Link[1]
Zhang, Y., et al. (2021).[1][4] "Research progress in biological activities of isochroman derivatives." European Journal of Medicinal Chemistry, 209, 113073.[1] Link
GuideChem. (2024).[1] "Isochroman-1-ylmethyl-methyl-amine hydrochloride Properties." Link
An In-depth Technical Guide to the Solubility and Stability of Isochroman-1-ylmethyl-methyl-amine Hydrochloride
Foreword: A Predictive and Methodological Approach To drug development professionals, the physicochemical properties of a novel chemical entity are the bedrock upon which its entire development trajectory is built. Solub...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: A Predictive and Methodological Approach
To drug development professionals, the physicochemical properties of a novel chemical entity are the bedrock upon which its entire development trajectory is built. Solubility and stability are not merely data points; they are critical determinants of bioavailability, formulation strategy, and ultimately, therapeutic success. This guide addresses Isochroman-1-ylmethyl-methyl-amine hydrochloride, a molecule of interest for which public data is not extensively available.
Therefore, this document adopts a dual-pronged approach. Firstly, it provides a robust theoretical framework to predict the solubility and stability characteristics of this molecule based on an expert analysis of its constituent chemical moieties: the isochroman ring system and the methyl-amine hydrochloride salt. Secondly, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, grounded in authoritative regulatory guidelines. This guide is designed not as a static data sheet, but as a comprehensive methodological resource for researchers and scientists.
Molecular Structure and Physicochemical Predictions
Deconstructing the Molecule
Isochroman-1-ylmethyl-methyl-amine hydrochloride is comprised of two key structural features that dictate its behavior:
The Isochroman Ring System: A bicyclic ether, consisting of a benzene ring fused to a dihydropyran ring. The six-membered dihydropyran ring is generally stable, exhibiting minimal ring strain compared to smaller cyclic structures.[1][2][3][4] The ether linkage and the aromatic system are the most likely sites of chemical reactivity and potential degradation.
The Methyl-amine Hydrochloride Salt: The presence of a secondary amine functional group, which is basic, allows for the formation of a hydrochloride salt through reaction with hydrochloric acid.[5][6] This salt formation is a cornerstone of pharmaceutical design to enhance aqueous solubility.[7][8]
Predicted Solubility Profile
The conversion of the parent amine to its hydrochloride salt is the single most significant factor influencing its solubility. Amines themselves can have limited water solubility, but their corresponding hydrochloride salts are ionic compounds.[6][8]
Key Predictions:
High Aqueous Solubility: As a salt, Isochroman-1-ylmethyl-methyl-amine hydrochloride is predicted to be highly soluble in water and other polar protic solvents.[9][10][11] The ionic nature of the ammonium chloride group facilitates strong interactions with water molecules through hydrogen bonding.[10]
pH-Dependent Solubility: The solubility of this compound will be significantly influenced by pH. In acidic to neutral media, the compound will exist predominantly in its protonated, ionic form, ensuring high solubility.[12] However, in basic conditions (high pH), the ammonium salt will be deprotonated to the free amine. This non-ionic "free base" form is expected to be significantly less water-soluble and may precipitate out of solution.
Temperature Dependence: The solubility of most ionic compounds in water increases with temperature.[10] It is therefore anticipated that the aqueous solubility of Isochroman-1-ylmethyl-methyl-amine hydrochloride will also increase as the temperature rises.
Anticipated Stability Characteristics
The stability of the molecule is a function of the resilience of its chemical bonds to various environmental and chemical stressors.
Key Predictions:
Thermal Stability: Amine salts are generally more thermally stable than their corresponding free bases.[7] However, the isochroman moiety, particularly the benzylic ether linkage, may be susceptible to thermal degradation at elevated temperatures.
Hydrolytic Stability: The ether linkage within the isochroman ring could be susceptible to acid-catalyzed hydrolysis, particularly under harsh acidic conditions and elevated temperatures. The likelihood of this occurring under typical physiological pH is expected to be low.
Oxidative Sensitivity: The tertiary carbon atom adjacent to the ether oxygen and the aromatic ring (the 1-position of the isochroman) could be a potential site for oxidative degradation.
Photostability: The presence of the aromatic ring suggests a potential for photosensitivity. Aromatic systems can absorb UV light, which may lead to photochemical degradation pathways.
Experimental Determination of Solubility
To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocols outline the industry-standard methodologies.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the saturation solubility of a compound in a given solvent system, representing a true equilibrium state.
Protocol:
Preparation of Supersaturated Stock Solution: Prepare a stock solution of Isochroman-1-ylmethyl-methyl-amine hydrochloride in the selected buffer system (e.g., phosphate-buffered saline at various pH values) at a concentration known to be above the expected solubility limit.
Equilibration: Vigorously shake or stir the solutions at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
Separation of Solid and Liquid Phases: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Analysis: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Kinetic Solubility Assay
This high-throughput method is often used in early-stage drug discovery to assess the solubility of a compound from a solid-state starting point, which can be more representative of an administration scenario.
Protocol:
Compound Preparation: Dispense a known amount of a high-concentration stock solution of the compound in an organic solvent (e.g., DMSO) into the wells of a microplate.
Solvent Addition and Incubation: Add the aqueous buffer of interest to each well and shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
Precipitation Measurement: Measure the amount of precipitate formed using nephelometry or turbidimetry.
Quantification: Alternatively, filter the samples and quantify the concentration of the compound remaining in the solution using a suitable analytical technique like LC-MS/MS.
The relationship between pH and solubility is a critical parameter to define.
Caption: Logical workflow of pH effect on solubility.
Comprehensive Stability Assessment
A thorough stability assessment involves both long-term stability studies under intended storage conditions and forced degradation studies to understand potential degradation pathways. This is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[13][14][15][16]
Forced Degradation (Stress Testing)
Forced degradation studies are a regulatory requirement and a critical tool for developing stability-indicating analytical methods.[17][18][19][20][21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]
Experimental Workflow:
Caption: Workflow for forced degradation studies.
Detailed Protocols for Stress Conditions:
Stress Condition
Protocol
Rationale
Acid Hydrolysis
Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time.
To assess the stability of the ether linkage and other labile groups to acidic conditions.
Base Hydrolysis
Dissolve the compound in 0.1 M NaOH and heat at 60-80°C.
To evaluate susceptibility to base-catalyzed degradation.
Oxidation
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
To identify if the molecule is prone to oxidation.
Thermal Degradation
Expose the solid compound and a solution to dry heat (e.g., 80°C).
To determine the intrinsic thermal stability of the molecule.
Photostability
Expose the solid and a solution to a light source according to ICH Q1B guidelines (a combination of UV and visible light).
To assess the potential for light-induced degradation.[17]
For each condition, a control sample (un-stressed) is analyzed alongside the stressed samples. The primary analytical technique is a stability-indicating HPLC method, which must be capable of separating the parent compound from all generated degradation products.
Long-Term Stability Testing (ICH Guidelines)
Long-term stability studies provide data on how the quality of the drug substance varies over time under the influence of temperature and humidity.[16]
Protocol:
Batch Selection: Utilize at least three primary batches of the drug substance.
Storage Conditions: Store the samples in containers that simulate the proposed commercial packaging under the long-term storage conditions recommended by ICH Q1A(R2).[13][14] A common condition is 25°C ± 2°C / 60% RH ± 5% RH.
Testing Frequency: For a proposed shelf life of at least 12 months, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13][22]
Attributes to be Tested: The testing should include, but is not limited to:
Appearance
Assay (potency)
Degradation products/impurities
Water content
Data Summary and Interpretation
All quantitative data should be meticulously tabulated to facilitate analysis and comparison.
Table 1: Example Solubility Data Summary
Buffer pH
Temperature (°C)
Equilibrium Solubility (mg/mL)
2.0
25
[Insert experimental value]
7.4
25
[Insert experimental value]
9.0
25
[Insert experimental value]
7.4
37
[Insert experimental value]
Table 2: Example Forced Degradation Summary
Stress Condition
% Degradation of Parent
Number of Degradants Detected
Major Degradant (% Area)
0.1 M HCl, 80°C, 24h
[Value]
[Value]
[Value]
0.1 M NaOH, 80°C, 24h
[Value]
[Value]
[Value]
3% H2O2, RT, 24h
[Value]
[Value]
[Value]
80°C Dry Heat, 48h
[Value]
[Value]
[Value]
ICH Photostability
[Value]
[Value]
[Value]
Conclusion: A Pathway to Characterization
While specific empirical data for Isochroman-1-ylmethyl-methyl-amine hydrochloride is not in the public domain, a thorough understanding of its chemical structure allows for strong, scientifically-grounded predictions of its solubility and stability. Its nature as an amine hydrochloride salt strongly suggests favorable aqueous solubility in acidic to neutral conditions. The stability profile will be dictated by the resilience of the isochroman ring, particularly its ether linkage.
The protocols and methodologies detailed in this guide provide a comprehensive and robust framework for the empirical determination of these critical physicochemical properties. By adhering to these established, authoritative procedures, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their development programs and meet stringent regulatory requirements.
References
Solubility of Things. Methylamine hydrochloride. [Link]
Quora. Why do amines dissolve in hydrochloric acid?. [Link]
Chemistry LibreTexts. Chemical Properties of Amines. Bases and Salt Formation. [Link]
University of Alberta. Isolation (Recovery) of amines. [Link]
Chemistry LibreTexts. Stability of Cycloalkanes - Ring Strain. [Link]
Application Note: Synthesis of Isochroman-1-ylmethyl-methyl-amine Hydrochloride
Executive Summary This application note details a robust, scalable protocol for the synthesis of Isochroman-1-ylmethyl-methyl-amine hydrochloride (CAS: 31231-58-0). This compound contains the isochroman scaffold, a privi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Isochroman-1-ylmethyl-methyl-amine hydrochloride (CAS: 31231-58-0). This compound contains the isochroman scaffold, a privileged structure in medicinal chemistry found in dopamine reuptake inhibitors and various psychotropic agents.
The protocol utilizes a convergent Oxa-Pictet-Spengler cyclization strategy followed by nucleophilic substitution. This route is selected for its operational simplicity and avoidance of unstable amino-aldehyde intermediates, ensuring high reproducibility and safety in a research setting.
The synthesis is designed around the construction of the pyran ring via the Oxa-Pictet-Spengler reaction. Direct condensation of phenylethanol with amino-acetals often leads to polymerization or low yields due to the competing nucleophilicity of the amine. Therefore, a stepwise "Halide-First" approach is employed.
Strategic Pathway
Ring Closure: Acid-catalyzed condensation of 2-phenylethanol with 2-bromo-1,1-dimethoxyethane to yield the electrophilic intermediate 1-(bromomethyl)isochroman .
Amination: Nucleophilic displacement of the bromide by methylamine (
reaction).
Salt Formation: Controlled precipitation with anhydrous HCl to ensure stoichiometry and stability.
Figure 1: Strategic synthetic pathway utilizing the halo-intermediate to avoid side reactions.
Detailed Experimental Protocol
Phase 1: Synthesis of 1-(Bromomethyl)isochroman
Objective: Construct the isochroman core with a pendant leaving group.
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Add 2-phenylethanol and 2-bromo-1,1-dimethoxyethane to the flask. Dissolve in 100 mL anhydrous DCM.
Catalysis: Cool the solution to 0°C using an ice bath. Add
dropwise over 20 minutes via a pressure-equalizing addition funnel. Critical: Exothermic reaction; maintain temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The spot for phenylethanol (
) should disappear, replaced by the less polar isochroman product ().
Quench: Pour the reaction mixture carefully into 100 mL of saturated aqueous
solution. Stir vigorously for 10 minutes.
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
mL).
Workup: Combine organic phases, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Phase 2: Amination to Isochroman-1-ylmethyl-methyl-amine
Objective: Displace the bromide with methylamine to install the amine functionality.
Methylamine (33% wt in Ethanol) (10.0 equiv) Note: Large excess prevents dimer formation.
Potassium Iodide (KI) (0.1 equiv) Catalyst
Ethanol (Absolute) (50 mL)
Procedure:
Vessel Selection: Use a pressure-rated sealed tube or a glass autoclave. Methylamine is volatile.
Charging: Dissolve the bromo-intermediate in ethanol. Add the methylamine solution and catalytic KI. Seal the vessel.
Heating: Heat the reaction to 70°C for 6–8 hours.
Monitoring: Cool a small aliquot and check via TLC or LC-MS. Consumption of the bromide is usually rapid.
Workup: Cool the vessel to RT and carefully vent. Concentrate the mixture in vacuo to remove ethanol and excess methylamine.
Basification: Residue will contain the hydrobromide salt. Dissolve in DCM (100 mL) and wash with 1M NaOH (50 mL) to liberate the free base.
Isolation: Dry the organic layer (
) and concentrate to yield the crude amine as a pale yellow oil.[11]
Phase 3: Hydrochloride Salt Formation
Objective: Convert the free amine to the stable hydrochloride salt for storage and testing.
Reagents:
Crude Free Amine (from Phase 2)
HCl (4M in Dioxane) or HCl gas
Diethyl Ether (
) or MTBE
Procedure:
Dissolution: Dissolve the crude amine oil in a minimal amount of dry
or DCM (approx. 5 mL per gram of amine).
Acidification: Cool to 0°C. Add 4M HCl in Dioxane dropwise with stirring until the pH of the supernatant is acidic (pH ~2). A white precipitate should form immediately.
Precipitation: Add excess cold diethyl ether to maximize precipitation. Stir for 30 minutes at 0°C.
Filtration: Filter the solid under a nitrogen blanket (to avoid moisture absorption). Wash the filter cake with cold ether (
).
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Quality Control & Validation
The following parameters confirm the identity and purity of the synthesized compound.
Moisture Control: The Oxa-Pictet-Spengler reaction (Phase 1) is sensitive to water. Use anhydrous solvents to prevent hydrolysis of the acetal before cyclization.
Amine Excess: In Phase 2, a large excess (10x) of methylamine is strictly required. Using stoichiometric amounts will lead to the formation of the tertiary amine dimer (bis-alkylation).
Safety & Handling
Methylamine: Extremely flammable and toxic. Handle only in a fume hood. Use sealed vessels to prevent vapor escape.
BF3·OEt2: Corrosive and moisture-sensitive. Reacts violently with water.
Isochroman derivatives: Treat as potential CNS active agents. Wear full PPE (gloves, lab coat, safety glasses) and handle in a contained environment.
References
Oxa-Pictet-Spengler Cyclization Mechanism
Larghi, E. L., et al. "The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles." Current Organic Chemistry, 2011.
General Isochroman Synthesis
ChemicalBook.[12] "Isochroman Synthesis and Properties."
Methylamine Handling & Reactivity
Organic Syntheses, Coll. Vol. 1, p. 347 (1941). "Methylamine Hydrochloride."[13]
Lewis Acid Catalysis in Heterocycle Formation
Gu, X., et al. "Lewis Acid-Catalyzed Synthesis of Isochromans." Journal of Organic Chemistry. (General reference for BF3 mediated cyclization).
Disclaimer: This protocol is for research purposes only. The user is responsible for ensuring compliance with local safety regulations and intellectual property laws.
Application Note: High-Purity HPLC Isolation of Isochroman-1-ylmethyl-methyl-amine Hydrochloride
Executive Summary This guide details the purification strategy for Isochroman-1-ylmethyl-methyl-amine , a secondary amine building block often used in CNS-active drug discovery.[1] The purification of this molecule prese...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the purification strategy for Isochroman-1-ylmethyl-methyl-amine , a secondary amine building block often used in CNS-active drug discovery.[1] The purification of this molecule presents two specific challenges:
Strong Basicity (pKa ~9.8): Secondary amines interact heavily with residual silanols on silica-based columns, leading to severe peak tailing and poor resolution.[1]
Salt Form Specificity: The target is the hydrochloride salt.[1] Standard preparative HPLC using Trifluoroacetic Acid (TFA) or Formic Acid modifiers will yield TFA or Formate salts, respectively.[1]
This protocol provides a High-pH Reverse Phase (RP) purification workflow to maximize peak sharpness and loadability, followed by a specific Salt Exchange step to guarantee the isolation of the Hydrochloride form.
Physicochemical Profile & Strategy[1][2]
Understanding the molecule is the first step to successful separation.[1]
At neutral pH, the molecule is >99% ionized (cationic).
LogP
~1.8 (Estimated)
Moderate hydrophobicity; requires ~20-50% organic modifier for elution.[1]
UV Abs
~210 nm, weak ~260 nm
Detection at 210-220 nm is mandatory for sensitivity.[1]
Chirality
1 Chiral Center (C1)
Method separates chemical impurities.[1] Enantiomers will co-elute on C18.[1]
The "Silanol Trap"
On standard C18 columns at acidic pH (pH 2-3), the amine is protonated (
).[1] While this increases solubility, the positively charged amine interacts electrostatically with deprotonated silanol groups () on the column stationary phase.[1]
Solution: We utilize a High pH (pH 10) mobile phase.[1] At pH 10, the amine is deprotonated (neutral), eliminating silanol interactions and drastically improving peak shape and loading capacity.[1]
Analytical Method (QC)[1]
Before purification, purity must be assessed.[1] This method uses a high-pH compatible column to mirror the preparative conditions.[1]
Instrument: HPLC with PDA/UV Detector
Column: Waters XBridge C18, 4.6 x 100 mm, 3.5 µm (or equivalent High-pH stable column)
Temperature: 35°C
Mobile Phase
Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
Trigger collection based on UV threshold (e.g., >50 mAU at 220 nm).[1]
Important: The collected fractions contain the Free Base of the amine in ammonium bicarbonate buffer.[1]
Pool pure fractions immediately.
Post-Run Processing: The "Salt Switch"
This is the most critical step to meet the requirement of the Hydrochloride salt. Simply evaporating the prep fractions will leave the free base or unstable carbonate salts.[1]
Protocol: Free Base to HCl Salt
Lyophilization (Step 1): Freeze-dry the pooled fractions to remove water and volatile ammonium bicarbonate.[1] You will be left with an oily residue or semi-solid (the Free Base).[1]
Dissolution: Dissolve the residue in a minimal amount of anhydrous Diethyl Ether or Dichloromethane (DCM) .[1]
Note: The free base is soluble in organics; residual inorganic salts are not.[1]
Filtration: Filter the organic solution to remove any insoluble buffer salts.
Acidification:
Place the organic filtrate in an ice bath (0°C).
Slowly add 2.0 M HCl in Diethyl Ether (or 1.25 M HCl in Methanol) dropwise with stirring.
Observation: A white precipitate (the HCl salt) should form immediately.
Isolation:
Filter the white solid under vacuum (Buchner funnel).[1]
Wash the cake with cold Diethyl Ether (2 x 10 mL).[1]
Drying: Dry under high vacuum at 40°C for 12 hours to remove residual solvents and excess HCl.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for this purification.
Caption: Purification workflow emphasizing the critical transition from Prep HPLC (Free Base) to Final Product (HCl Salt).
Ensure mobile phase pH is > 9.[1]5. If using low pH, add 0.1% Triethylamine (TEA) as a masking agent.[1]
Broad Peaks
Sample solvent mismatch.
Dissolve sample in mobile phase or weaker solvent (water-rich).[1] Avoid pure DMSO/MeOH injections.[1]
No Precipitate
HCl salt is too soluble in the chosen solvent.
If HCl/Ether doesn't precipitate the salt, switch to HCl in Isopropanol and evaporate to dryness, then recrystallize from Acetone/Ether.[1]
Split Peaks
Chiral separation occurring?
Unlikely on C18.[1] Check for "Rotamers" (rare for this structure) or column overload.[1] Dilute sample.
References
PubChem. (n.d.).[1] Compound Summary for CID 209070: (3,4-dihydro-1H-isochromen-1-ylmethyl)amine.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] (Foundational text on amine tailing and high-pH benefits).
Biotage. (2012).[1] Organic Amine Flash Purification Using A Novel Stationary Phase. Application Note. Retrieved from [Link] (General reference for amine purification strategies).[1]
Application Notes and Protocols for Determining the Cytotoxicity of Isochroman-1-ylmethyl-methyl-amine hydrochloride via MTT Assay
Introduction: The Imperative of Cytotoxicity Screening In the landscape of drug discovery and development, the early and accurate assessment of a compound's potential toxicity is paramount. Cytotoxicity assays serve as a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Cytotoxicity Screening
In the landscape of drug discovery and development, the early and accurate assessment of a compound's potential toxicity is paramount. Cytotoxicity assays serve as a critical primary screen, providing essential data on how a substance affects cellular health and viability.[1] Among the various methods available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone technique. It is a quantitative, colorimetric method widely employed to evaluate the cytotoxic effects of chemical compounds or experimental conditions on cell cultures.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the MTT assay to determine the cytotoxic profile of Isochroman-1-ylmethyl-methyl-amine hydrochloride. Isochroman derivatives have been noted for a range of biological activities, including potential cytotoxicity against cancer cell lines, making a robust and reliable testing protocol essential.[3][4] We will delve into the biochemical principles of the assay, offer expert insights into experimental design and validation, and present a detailed, step-by-step protocol for execution and data interpretation.
I. The Scientific Principle of the MTT Assay
The MTT assay's utility is grounded in a fundamental biochemical process of viable cells.[5][6] The core mechanism involves the enzymatic conversion of a water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[2]
Cellular Uptake and Reduction: MTT is taken up by living cells and reduced by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria.[5] This reduction cleaves the tetrazolium ring, leading to the formation of insoluble purple formazan crystals within the cell.[7][8]
Correlation with Viability: The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5] Cells that have undergone apoptosis or necrosis due to a cytotoxic agent will have significantly reduced metabolic activity and, consequently, will produce less formazan.[9]
Quantification: The insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), creating a colored solution.[5] The absorbance of this solution is measured using a spectrophotometer (microplate reader), and the intensity of the color serves as a quantitative measure of cell viability.
Below is a diagram illustrating the core mechanism of the MTT assay.
Caption: Cellular mechanism of the MTT assay.
II. Application Notes: Ensuring a Self-Validating System
A protocol is only as reliable as its controls and its consideration of potential confounders. As a Senior Application Scientist, I emphasize that a trustworthy assay is a self-validating one. The following points are critical for ensuring the scientific integrity of your results when testing Isochroman-1-ylmethyl-methyl-amine hydrochloride.
A. Compound Characteristics and Handling
Isochroman-1-ylmethyl-methyl-amine hydrochloride is a hydrochloride salt, which typically confers high water solubility.[10][11] This is advantageous as it can likely be dissolved directly in sterile PBS or cell culture medium to create a high-concentration stock solution.
Expert Tip: Always filter-sterilize the final stock solution using a 0.22 µm syringe filter before preparing dilutions to prevent microbial contamination. Perform serial dilutions in serum-free medium to avoid protein binding that could affect the compound's bioavailability.
B. Potential for Assay Interference
The chemical structure of your test compound can interfere with the assay chemistry, leading to false results.[7]
Chemical Reduction: Compounds with inherent reducing or oxidizing properties can directly reduce MTT or interfere with formazan formation, independent of cellular activity.[7] Since Isochroman-1-ylmethyl-methyl-amine hydrochloride is an amine compound, its potential to interact with the assay must be evaluated.
Color Interference: If the compound itself is colored, it will contribute to the final absorbance reading.
Self-Validation Step: It is mandatory to include a "compound-only" control. This consists of wells containing the highest concentration of your test compound in medium, but without cells. This control is run through the entire MTT procedure. A significant color change in these wells indicates direct interference, and an alternative cytotoxicity assay may be required.[7]
C. The Importance of Optimized Controls
Your experimental design must include a comprehensive set of controls to validate the results.
Control Type
Purpose
Rationale
Untreated Control
Represents 100% cell viability.
Establishes the baseline for maximum formazan production in healthy, untreated cells.
Vehicle Control
Accounts for any effect of the solvent.
Cells are treated with the same concentration of the solvent (e.g., PBS, DMSO) used to dissolve the test compound.
Blank Control
Corrects for background absorbance.
Contains cell culture medium only (no cells, no compound). Its absorbance is subtracted from all other readings.[9]
Compound Control
Checks for assay interference.
Contains medium and the test compound (no cells). Essential for identifying abiotic MTT reduction or color interference.[7]
Positive Control
Confirms assay functionality.
Cells are treated with a known cytotoxic agent (e.g., 1% Triton X-100, Doxorubicin) to ensure the assay can detect cell death.
D. Assay Optimization is Non-Negotiable
The MTT assay is sensitive to experimental conditions which must be optimized for each specific cell line and compound.
Cell Seeding Density: The optimal cell number is critical. Too few cells will yield a low signal, while too many will lead to overconfluence and nutrient depletion, affecting metabolic rate and giving misleading results.[9][12] Always perform a cell titration experiment (a standard curve of cell number vs. absorbance) to find the density that provides a linear response.[6]
Incubation Times: Both the compound treatment time (e.g., 24, 48, 72 hours) and the MTT incubation time (typically 2-4 hours) should be standardized and optimized.[7][9] Prolonged MTT incubation can be toxic to cells.[7]
Use of Phenol Red-Free Medium: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings.[12] It is highly recommended to replace the treatment medium with phenol red-free, serum-free medium during the MTT incubation step to minimize background.[5][13]
III. Detailed Experimental Protocol
This protocol is designed for adherent cells in a 96-well plate format. All steps should be performed under aseptic conditions in a biological safety cabinet.
A. Materials and Reagents
Test Compound: Isochroman-1-ylmethyl-methyl-amine hydrochloride
Cell Line: Appropriate for the research question (e.g., HeLa, A549, etc.), in logarithmic growth phase.
Culture Medium: Complete growth medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Assay Medium: Serum-free and phenol red-free culture medium.
MTT Reagent: 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS). Store protected from light at 4°C.[5][7]
The following diagram outlines the complete experimental workflow.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
C. Step-by-Step Methodology
Phase 1: Cell Seeding (Day 0)
Harvest and count cells that are in a healthy, exponential growth phase.
Prepare a cell suspension in complete growth medium at the pre-determined optimal density (e.g., 5,000-10,000 cells/well).
Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid using the outer perimeter wells to prevent "edge effects"; fill them with 100 µL of sterile PBS instead.[12]
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.[5]
Phase 2: Compound Treatment (Day 1)
Prepare a 2X concentrated series of dilutions of Isochroman-1-ylmethyl-methyl-amine hydrochloride in complete growth medium. Also prepare 2X solutions for your vehicle and positive controls.
After 24 hours of incubation, carefully aspirate the old medium from the wells.
Add 100 µL of the appropriate 2X compound dilution or control solution to each well. Ensure each condition is tested in triplicate or quadruplicate.
Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
Phase 3: MTT Assay (Day 2, 3, or 4)
Visually inspect the cells under a microscope for any morphological changes or signs of contamination.
Carefully aspirate the treatment medium from all wells.
Gently wash the cells once with 100 µL of sterile PBS to remove any residual compound.[5]
Add 100 µL of MTT solution (diluted to 0.5 mg/mL in serum-free, phenol red-free medium) to each well, including the blank and compound-only controls.[5]
Incubate the plate for 2-4 hours at 37°C, protected from light. Purple formazan crystals should become visible inside the viable cells.[14]
After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
Add 100 µL of DMSO to each well to dissolve the crystals.[5][14]
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization of the formazan.
Phase 4: Data Acquisition
Measure the absorbance of each well using a microplate reader at a wavelength between 540 nm and 570 nm.[14]
IV. Data Analysis and Interpretation
Background Correction: Calculate the average absorbance of the Blank Control wells. Subtract this average from the absorbance reading of all other wells.
Calculate Percent Viability: Use the following formula for each compound concentration:
% Cell Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100 [5]
Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key metric of the compound's cytotoxic potency and can be determined from the dose-response curve using non-linear regression analysis.
Sample Data Presentation:
Compound Conc. (µM)
Mean Corrected Absorbance
Standard Deviation
% Cell Viability
0 (Vehicle)
1.254
0.082
100.0%
1
1.198
0.075
95.5%
10
0.982
0.061
78.3%
50
0.633
0.049
50.5%
100
0.241
0.033
19.2%
250
0.055
0.015
4.4%
V. Troubleshooting Common Issues
Issue
Possible Cause(s)
Recommended Solution(s)
High Background
Microbial contamination; Phenol red interference; Incomplete removal of serum proteins.
Visually inspect plates for contamination.[12] Use phenol red-free medium for the MTT step.[12] Ensure thorough washing with PBS before adding MTT.[5]
Low Absorbance
Cell seeding density is too low; MTT incubation time is too short; Incomplete formazan solubilization.
Optimize cell seeding density with a titration experiment.[12] Increase MTT incubation time (up to 4 hours).[9] Ensure adequate mixing after adding DMSO.
High Variability
Inconsistent cell seeding; Pipetting errors; "Edge effect" due to evaporation.
Use a multichannel pipette for consistency. Do not use the outer wells of the plate for experimental data.[12]
Precipitation
Test compound is precipitating at high concentrations or reacting with MTT.
Check compound solubility in the medium. Wash cells thoroughly with PBS before adding MTT reagent.[5]
VI. Conclusion
The MTT assay is a robust and reliable method for assessing the cytotoxicity of Isochroman-1-ylmethyl-methyl-amine hydrochloride. However, its accuracy is contingent upon rigorous optimization, the inclusion of a full suite of controls, and a keen awareness of potential interferences. By following the detailed protocols and expert application notes provided herein, researchers can generate high-quality, reproducible data, enabling confident decision-making in the drug development pipeline. For a more comprehensive understanding of a compound's effect, results from the MTT assay should be confirmed with complementary assays that measure different aspects of cell death, such as apoptosis or membrane integrity.[13]
References
Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Journal of Visualized Experiments, (127), 55588. Available at: [Link]
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
Bio-protocol. (n.d.). MTT (Assay protocol). Bio-protocol. Retrieved from [Link]
Axion Biosystems. (2022). The best cell viability assays to measure adoptive cell therapy potency. Axion Biosystems. Retrieved from [Link]
Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. protocols.io. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237–245). Humana Press. Available at: [Link]
MTT Assay. (2024, April 9). YouTube. Retrieved from [Link]
Yano, E., Yoshioka, M., & Koizumi, A. (1981). Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts. Sangyo Igaku, 23(5), 537-544. Available at: [Link]
ResearchGate. (n.d.). Research progress in biological activities of isochroman derivatives. Request PDF. Retrieved from [Link]
Advincula, M. C., Fan, X., & Lemons, J. E. (2013). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Biomedical Materials Research Part A, 101(12), 3635-3647. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methylamine Hydrochloride: A Comprehensive Chemical Profile. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-HCl-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: Beyond the "White Solid" Ideal
Welcome to the Tier 3 Technical Support guide for amine hydrochloride salts. If you are reading this, you are likely staring at a flask containing a dark oil, a sticky gum, or a hygroscopic mess that refuses to crystallize.
Amine HCl salts are the workhorses of drug development due to their enhanced bioavailability and stability. However, their purification is rarely straightforward. The ionic lattice energy that stabilizes them also makes them prone to "oiling out" (Liquid-Liquid Phase Separation) and trapping impurities.
This guide abandons generic advice. Below are the specific protocols to rescue your salt, grounded in the thermodynamics of crystallization and solubility.
Module 1: The "Oiling Out" Crisis
Symptom: Upon cooling your recrystallization mixture, the product separates as a distinct liquid phase (oil) at the bottom of the flask rather than forming crystals.[1][2]
The Mechanism:
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid boundary). This usually happens because:
Impurities have depressed the melting point of your salt below the temperature of the solution.[1]
Supersaturation is too high (you cooled it too fast or used too little solvent).
Solvent Choice: The solvent's boiling point is higher than the salt's depressed melting point.
Troubleshooting Protocol: The "Reheat & Seed" Cycle
Do not simply add more anti-solvent; this will only force more oil out.
Step-by-Step Rescue:
Re-dissolve: Reheat the mixture until the oil phase dissolves completely into a homogeneous solution.
Adjust Solvent: Add a small volume (5-10%) of the good solvent (e.g., Methanol or IPA). This lowers the supersaturation level, moving the system away from the LLPS boundary.
The Temperature Gap: Cool the solution slowly to a temperature above where the oil previously formed.
Seeding: Add a seed crystal (if available) or scratch the glass surface.
Isothermal Aging: Hold the temperature constant. Allow the seeds to grow for 1-2 hours before cooling further.
Visualization: The Oiling Out Rescue Logic
Figure 1: Decision pathway for rescuing an oiled-out amine salt crystallization.
Module 2: Stoichiometry & Excess Acid
Symptom: The solid is acidic (pH < 4), smells of HCl, or is hygroscopic due to trapped HCl gas in the crystal lattice. NMR shows >1.0 equivalent of HCl.
The Mechanism:
HCl gas can become physically trapped within the crystal lattice (interstitial inclusion) or form higher-order complexes (e.g., dihydrochlorides) if the amine has multiple basic sites.
Troubleshooting Protocol: The "Azeotropic Chase"
Vacuum drying alone is often insufficient to remove lattice-bound HCl. You must use a solvent that disrupts the lattice or forms an azeotrope with HCl/Water.
Recommended Solvents for Acid Removal:
Solvent
Role
Mechanism
Toluene
Chaser
Forms azeotrope with water/HCl; high boiling point drives off acid.
2-Propanol (IPA)
Displacer
Dissolves excess HCl better than Ether; allows "washing" of the solid.
Acetone
Anti-Solvent
Often dissolves free HCl but precipitates the salt (check stability).
Protocol:
Dissolve/Suspend the salt in Toluene or Chlorobenzene .
Rotary evaporate to dryness.
Repeat 2-3 times. This "chases" the excess HCl.
Final wash with anhydrous Diethyl Ether or MTBE to remove high-boiling solvent residues.
Module 3: Hygroscopicity & "The Goo"
Symptom: The salt turns into a liquid puddle within minutes of exposure to air (Deliquescence).
The Mechanism:
Many amine salts have a critical relative humidity (CRH) below that of a standard lab (40-60%). They pull water from the air, dissolving themselves.
Troubleshooting Protocol: Anhydrous Handling
Trustworthiness Check: If you cannot weigh it without it turning to liquid, your yield calculations are meaningless.
Isolation: Filter under an inert atmosphere (Nitrogen/Argon) using a Schlenk frit or an inverted funnel with gas flow.
Drying: Do not use a standard oven. Use a vacuum desiccator with Phosphorus Pentoxide (P2O5) . P2O5 is chemically reactive with water, providing a far drier environment than Silica gel.
Storage: Store in a sealed vial taped with Parafilm, inside a secondary jar containing desiccant.
Visualization: Solvent Selection for Hygroscopic Salts
Figure 2: Solvent selection logic based on salt polarity.
Module 4: Inorganic Salt Contamination
Symptom: You neutralized a reaction with HCl and now have a mixture of Amine[3][4][5]·HCl and NaCl/KCl.[6] The solid does not burn cleanly (high ash content).
The Mechanism:
Inorganic salts (NaCl) are insoluble in organic solvents, whereas organic amine salts have finite solubility in specific polar organics.
Troubleshooting Protocol: The "Solubility Switch"
Dry the Mixture: Ensure the crude solid is completely dry (water will carry NaCl into the organic phase).
Selective Dissolution: Add anhydrous Ethanol (absolute) or DCM/Methanol (9:1) .
Technical Support Center: Synthesis of Isochroman-1-ylmethyl-methyl-amine Hydrochloride
Welcome to the technical support center for the synthesis of Isochroman-1-ylmethyl-methyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Isochroman-1-ylmethyl-methyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic target. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route to Isochroman-1-ylmethyl-methyl-amine hydrochloride?
The most prevalent and efficient method is a two-step process starting from Isochroman-1-carbaldehyde. The first key step is the reductive amination of the aldehyde with methylamine to form the secondary amine, N-(isochroman-1-ylmethyl)methanamine. This is followed by the formation of the hydrochloride salt to improve stability and handling.
2. I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize it?
This is likely the dialkylated byproduct, where the initially formed secondary amine reacts with another molecule of Isochroman-1-carbaldehyde. To minimize this, a stepwise procedure is recommended where the imine is pre-formed before the addition of the reducing agent. Using an excess of methylamine can also favor the formation of the desired secondary amine.
3. My final product is an oil or a sticky solid that is difficult to handle. How can I obtain a crystalline hydrochloride salt?
The physical form of the hydrochloride salt is highly dependent on the solvent system used for its formation and the purity of the free amine. Using an anhydrous, non-polar solvent like diethyl ether or a mixture of isopropanol and diethyl ether for the salt formation can promote crystallization. Ensure the free amine is as pure as possible before this step, as impurities can inhibit crystallization.
4. What is the best reducing agent for the reductive amination step?
The choice of reducing agent is critical for selectivity and yield. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild and selective for the reduction of the intermediate iminium ion over the starting aldehyde.[1][2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting aldehyde if not used in a carefully controlled, stepwise manner.[2][4][5]
5. How can I confirm the successful formation of the hydrochloride salt?
Successful salt formation can be confirmed by a few analytical methods. A simple method is to check the solubility of the product in water; the hydrochloride salt should be significantly more water-soluble than the free amine. Analytically, you can use ¹H NMR spectroscopy to observe a downfield shift and broadening of the N-H proton and the protons adjacent to the nitrogen. FTIR spectroscopy can also show characteristic N-H stretching bands for the ammonium salt.
Troubleshooting Guide
Problem 1: Low Yield in the Reductive Amination Step
A low yield of the desired secondary amine can be attributed to several factors, including incomplete reaction, side product formation, or degradation of the starting material or product.
Causality and Troubleshooting Steps:
Incomplete Imine Formation: The initial condensation of the aldehyde and methylamine to form the imine is a crucial equilibrium-driven step.
Protocol: In a one-pot reaction, ensure that the aldehyde and methylamine are allowed to stir together for a sufficient time (e.g., 1-2 hours) before adding the reducing agent. For problematic cases, a stepwise approach is recommended where the imine is formed first, often with the removal of water, before the reduction step.[2]
Rationale: Driving the equilibrium towards the imine maximizes the substrate for the reduction step.
Aldehyde Reduction by the Reducing Agent: Stronger reducing agents like NaBH₄ can directly reduce the starting aldehyde to the corresponding alcohol (Isochroman-1-ylmethanol).[4]
Protocol: Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3] This reagent is less likely to reduce the aldehyde at a significant rate.
Rationale: NaBH(OAc)₃ is sterically hindered and less reactive, showing a high degree of selectivity for the protonated imine (iminium ion) over the neutral aldehyde.[1]
Dialkylation: The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine byproduct.
Protocol:
Use a molar excess of methylamine (2-3 equivalents) to outcompete the secondary amine for reaction with the aldehyde.
Add the reducing agent portion-wise to keep the concentration of the reactive hydride low.
Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[2]
Rationale: Le Châtelier's principle dictates that a higher concentration of one reactant (methylamine) will drive the reaction towards the desired product.
To a solution of Isochroman-1-carbaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.5 M), add a solution of methylamine (2.0 eq, e.g., as a 2M solution in THF or as methylamine hydrochloride with an added base like triethylamine).
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.
Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free amine.
Problem 2: Difficulty in Isolating a Crystalline Hydrochloride Salt
The inability to obtain a solid, crystalline hydrochloride salt is a common issue in the purification of amines. This often results in the formation of oils or sticky solids that are challenging to handle and purify.
Causality and Troubleshooting Steps:
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
Protocol: Purify the crude free amine by column chromatography on silica gel before attempting the salt formation. A gradient elution system of ethyl acetate in hexanes, with a small percentage of triethylamine (e.g., 1%) to prevent streaking, is often effective.
Rationale: A highly pure free amine provides a more ordered system for crystallization upon protonation.
Inappropriate Solvent for Crystallization: The choice of solvent is critical for inducing crystallization.
Protocol: Dissolve the purified free amine in a minimal amount of a non-polar, anhydrous solvent in which the hydrochloride salt is insoluble. Diethyl ether is a common choice. Alternatively, dissolve the amine in a small volume of a polar solvent like isopropanol and then add a larger volume of a non-polar anti-solvent like diethyl ether or hexanes to induce precipitation.
Rationale: The significant difference in polarity between the free amine and its salt is exploited. The non-polar solvent dissolves the amine but not the ionic salt, forcing it to precipitate out of the solution.
Hygroscopic Nature of the Salt: Amine hydrochlorides can be hygroscopic, absorbing moisture from the air to form a viscous oil.
Protocol: Conduct the salt formation and filtration under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and dry glassware. After filtration, dry the solid product under high vacuum.
Rationale: Minimizing exposure to atmospheric moisture prevents the absorption of water that can disrupt the crystalline structure.
Experimental Protocol: Hydrochloride Salt Formation and Crystallization
Dissolve the purified N-(isochroman-1-ylmethyl)methanamine in anhydrous diethyl ether (approx. 0.2 M).
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with vigorous stirring.
Observe the formation of a white precipitate. Continue adding the HCl solution until no further precipitation is observed (check the pH of the solution with a wetted pH strip to ensure it is acidic).
Stir the resulting slurry for 1-2 hours at room temperature, or cool to 0-4 °C to maximize precipitation.
Collect the solid by vacuum filtration, washing with a small amount of cold, anhydrous diethyl ether.
Dry the crystalline solid under high vacuum to a constant weight.
Data Summary
Parameter
Recommended Condition
Rationale
Reductive Amination
Amine Source
Methylamine solution (e.g., in THF) or Methylamine HCl with a base
Controlled stoichiometry and avoids handling of gaseous methylamine.
Reducing Agent
Sodium triacetoxyborohydride (NaBH(OAc)₃)
High selectivity for iminium ion over aldehyde, minimizing side reactions.[1][3]
Solvent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Good solubility for reactants and does not react with the reducing agent.
Stoichiometry
1.5-2.0 eq of Methylamine
Drives the reaction towards the desired secondary amine and minimizes dialkylation.
HCl Salt Formation
Solvent System
Anhydrous Diethyl Ether or Isopropanol/Diethyl Ether
Promotes crystallization by providing a medium where the salt is insoluble.
HCl Source
HCl solution in an organic solvent (e.g., diethyl ether)
Ensures anhydrous conditions, preventing the formation of hydrates.
Work-up
Filtration and drying under high vacuum
Removes residual solvent and moisture to yield a stable, crystalline solid.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for Isochroman-1-ylmethyl-methyl-amine hydrochloride.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low yields in the reductive amination step.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
McJohn, S. E. (2017). Organic Chemistry (10th ed.). OpenStax.
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Sandoz AG. (2010). Method for salt preparation (U.S. Patent No. 2010/0204470 A1). U.S.
Kim, T. L., Jeong, M., & Cheon, C.-H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 10971–10977.
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]
Isochroman-1-ylmethyl-methyl-amine hydrochloride stability issues in solution
Technical Support Center: Isochroman-1-ylmethyl-methyl-amine Hydrochloride A Guide to Understanding and Mitigating Solution Stability Issues Prepared by: Gemini, Senior Application Scientist Welcome to the technical supp...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Isochroman-1-ylmethyl-methyl-amine Hydrochloride
A Guide to Understanding and Mitigating Solution Stability Issues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for Isochroman-1-ylmethyl-methyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability challenges when working with this compound in solution. As direct stability data for this specific molecule is not extensively published, this document synthesizes established chemical principles based on its structural motifs—the isochroman core and the secondary amine hydrochloride salt—to provide a robust framework for your experimental design and interpretation.
Our approach is grounded in the principles of forced degradation, which is a critical tool for understanding a molecule's intrinsic stability and predicting its degradation pathways.[1][2] By understanding the "why" behind potential instability, you can design more robust experiments and ensure the integrity of your results.
Section 1: Fundamental Stability Profile & Key Considerations
Isochroman-1-ylmethyl-methyl-amine hydrochloride incorporates two primary functional groups that dictate its stability profile: a cyclic ether (isochroman) and a secondary amine salt.
Secondary Amine Hydrochloride: The amine group is basic and, in its hydrochloride salt form, exists as a protonated, more water-soluble species.[3] While the salt form is generally more stable than the free base, the amine nitrogen remains a site for potential oxidative degradation.[4] Furthermore, hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere, which can be a critical factor in both solid-state and solution stability.[5]
Isochroman Moiety: The cyclic ether linkage within the isochroman structure is generally stable but can be susceptible to cleavage under harsh acidic conditions through hydrolysis.[6][7]
Based on this structure, the most probable degradation pathways in solution are oxidation , photolysis , and pH-dependent hydrolysis .[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: My solution of Isochroman-1-ylmethyl-methyl-amine hydrochloride is developing a yellow or brown tint over time. What is the likely cause?
A: A color change is a common indicator of oxidative degradation. The secondary amine is susceptible to oxidation, which can form colored nitroxide radicals or other complex degradation products. This process can be accelerated by exposure to atmospheric oxygen, trace metal ions in your solvent, or light.
Causality: Oxygen acts as a radical initiator, leading to a chain reaction that modifies the amine functional group. Elevated temperatures increase the rate of these reactions.[8]
Recommendation:
Prepare solutions using de-gassed solvents to minimize dissolved oxygen.
Consider adding a chelating agent like EDTA at a low concentration if metal-catalyzed oxidation is suspected.
Store solutions under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Always protect solutions from light.
Q2: I'm observing a gradual loss of potency or inconsistent results in my bioassays. Could this be a stability issue?
A: Absolutely. A loss of potency is a direct consequence of the degradation of the active parent compound into inactive or less active species. The key factors influencing the rate of degradation are temperature, pH, light, and the solvent used.[9]
Causality: Even at recommended storage temperatures like 4°C, slow degradation can occur over weeks or months. Hydrolysis and oxidation are the most common mechanisms of decomposition for pharmaceutical compounds.[6]
Recommendation:
Confirm Degradation: Use a stability-indicating analytical method, such as HPLC, to quantify the parent compound and detect the appearance of new peaks over time.
Aliquot Solutions: Prepare a concentrated stock solution, then divide it into single-use aliquots. This minimizes freeze-thaw cycles and the exposure of the entire stock to atmospheric conditions upon each use.
Perform a Pilot Stability Study: Assess the stability of your compound in your specific experimental buffer or solvent over a relevant timeframe (e.g., 24h, 48h, 1 week) at the intended temperature.
Q3: What are the ideal storage conditions for a stock solution?
A: Based on the compound's structure, the following conditions are recommended to maximize shelf-life:
Temperature: Store solutions frozen, ideally at -20°C or -80°C for long-term storage.
Light: Protect from light at all times using amber vials or by wrapping containers in aluminum foil. Photodegradation is a common pathway for many organic molecules.[6][10][11]
pH: Many drugs exhibit maximum stability in the pH range of 4 to 8.[9] Since this compound is a hydrochloride salt, dissolving it in neutral or slightly acidic, buffered aqueous solutions is a good starting point. Avoid highly acidic or alkaline conditions unless required for an experiment, as these can accelerate hydrolysis.[12]
Container: Use high-quality, inert glass or polypropylene containers.
Q4: I am developing a formulation and need to select excipients. Are there any known incompatibilities?
A: Yes, a significant risk for any compound with a primary or secondary amine is the Maillard reaction .[13] This is a chemical reaction between the amine and the carbonyl group of a reducing sugar.
Causality: Excipients like lactose, which are commonly used as diluents, are reducing sugars and can react with the amine group of your compound, leading to the formation of a glycosylamine degradant and subsequent complex browning products.[13][14]
Recommendation:
Avoid using excipients containing reducing sugars (e.g., lactose, glucose, dextrose).
Opt for non-reducing sugar excipients like mannitol or sucrose if a sugar-based diluent is needed.[14]
Always perform a drug-excipient compatibility study as part of your formulation development.[15][16] (See Protocol 3).
When encountering a stability problem, a systematic investigation is crucial. This section provides workflows and protocols to identify the root cause.
Workflow 1: Investigating Unexpected Analytical Peaks
If new peaks appear in your chromatogram, it indicates the formation of degradation products. A forced degradation study is the definitive tool to identify the likely degradation pathways and confirm that your analytical method is "stability-indicating."[2][17]
Caption: Troubleshooting workflow for identifying unknown analytical peaks.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound under various conditions to understand its liabilities. The goal is typically to achieve 5-20% degradation.[12][18]
Materials:
Isochroman-1-ylmethyl-methyl-amine hydrochloride
High-purity water and/or organic solvent (e.g., acetonitrile, methanol)
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
Calibrated oven and photostability chamber
Procedure:
Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in separate vials. Include a control sample stored under ambient conditions.
Acid Hydrolysis: Mix with 0.1 M HCl. Keep at room temperature or heat to 60°C.
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.
Oxidation: Mix with 3% H₂O₂. Keep at room temperature.
Thermal Degradation: Store the stock solution vial at 60°C in an oven.
Photolytic Degradation: Expose the stock solution to a light source as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11] A control sample should be wrapped in foil to protect it from light.
Time Points: Sample from each vial at various time points (e.g., 2, 4, 8, 24 hours). For base hydrolysis, which can be rapid, shorter time points may be needed.
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
Analysis: Analyze all samples, including the t=0 control, by a suitable analytical method (e.g., HPLC-UV/MS).
Section 4: Advanced Protocols & Data
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients.
Objective: To achieve baseline separation between the parent peak and all degradation peaks generated during the forced degradation study.
Step-by-Step Methodology:
Column Selection: Start with a versatile, high-performance C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase Screening:
Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water. The acidic pH will keep the amine protonated and improve peak shape.
Organic (B): Acetonitrile or Methanol.
Gradient Elution: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) with the pooled forced degradation sample mixture to visualize all potential degradants.
Method Optimization: Adjust the gradient slope, temperature, and flow rate to improve the resolution between the parent peak and the closest eluting degradant peak.
Detection: Use a photodiode array (PDA) detector to check for peak purity across all stress conditions. A mass spectrometer (MS) is invaluable for identifying the mass of the degradation products, which aids in structural elucidation.
Caption: Experimental workflow for developing a stability-indicating method.
Protocol 3: Excipient Compatibility Screening
Objective: To identify potential chemical interactions between the API and selected excipients under accelerated storage conditions.
Methodology:
Prepare Binary Mixtures: Accurately weigh and mix the API with each excipient, typically in a 1:1 or a ratio relevant to the intended formulation. Also prepare a sample of the pure API.
Add Moisture: Add a small, controlled amount of water (e.g., 5% w/w) to each mixture to simulate high humidity conditions, which can accelerate reactions.
Stress Conditions: Store the mixtures in sealed vials at an accelerated condition (e.g., 40°C / 75% RH or 60°C) for a set period (e.g., 1, 2, and 4 weeks).
Analysis: At each time point, dissolve the mixture in a suitable solvent and analyze by your stability-indicating HPLC method.
Evaluation: Compare the purity of the API in the binary mixtures to that of the pure API control. Significant degradation in the presence of an excipient indicates an incompatibility.
Data Summary Table: Forced Degradation Conditions
The following table summarizes typical starting conditions for a forced degradation study, based on regulatory guidance and common practice.[12][18]
Stress Condition
Reagent/Parameter
Typical Duration
Potential Degradation Pathway
Acid Hydrolysis
0.1 M - 1 M HCl
2 - 24 hours (at RT or 60°C)
Ether cleavage
Base Hydrolysis
0.1 M - 1 M NaOH
1 - 12 hours (at RT)
Amide hydrolysis (if applicable)
Oxidation
3% - 30% H₂O₂
4 - 48 hours (at RT)
Amine oxidation
Thermal
60°C - 80°C
24 - 72 hours
Thermally-induced reactions
Photolytic
ICH Q1B light exposure
Per guideline
Light-induced bond cleavage/rearrangement
References
Jadhav, S. B., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-149. Retrieved from [Link]
Rasayan Journal of Chemistry. (2023). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 16(3). Retrieved from [Link]
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(8). Retrieved from [Link]
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Retrieved from [Link]
ResearchGate. (2017). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
RJPT. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]
American Pharmaceutical Review. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Retrieved from [Link]
ResearchGate. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
ResearchGate. (2015). On the Stability of Hydrated Methylamine: Structural Characteristics and H2N•••H-O Hydrogen Bonds. Retrieved from [Link]
BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
National Institutes of Health. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]
ResearchGate. (2023). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]
ResearchGate. (2019). "Drug Stability and factors that affect on the drug stability" Review. Retrieved from [Link]
YouTube. (2018). Forced Degradation Study in Pharmaceuticals. Retrieved from [Link]
National Toxicology Program. (1996). Nomination Background: Methylamine (CASRN: 74-89-5). Retrieved from [Link]
CORE. (2013). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]
PubMed. (2012). Oxidative arylation of isochroman. Retrieved from [Link]
ResearchGate. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Retrieved from [Link]
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Retrieved from [Link]
ResearchGate. (2021). Drug Excipient Compatibility, Development and Preliminary Clinical Studies of Tizanidine Hydrochloride Floating Drug Delivery System. Retrieved from [Link]
PubChem. (n.d.). (3,4-dihydro-1H-isochromen-1-ylmethyl)amine. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
StackExchange. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. Retrieved from [Link]
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
Rochman Lab. (n.d.). Analytical Methods. Retrieved from [Link]
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
ResearchGate. (2007). The photostability and fluorescence of hydroxycoumarins in aprotic solvents. Retrieved from [Link]
National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
Chemistry LibreTexts. (2021). 5.4: Hydrolysis Reactions. Retrieved from [Link]
IISTE.org. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Focus Application: Neuroprotection in Acute Ischemic Stroke (MCAO Model)
Representative Lead Candidate: ISO-4 (Synthetic Isochroman Derivative)
Comparator: Edaravone (Standard of Care)
Executive Summary
This guide provides a technical framework for validating the in vivo efficacy of isochroman derivatives, specifically focusing on their neuroprotective potential in ischemic stroke. While isochromans are naturally occurring bicyclic structures with known antioxidant properties, their translation to clinical utility requires rigorous validation against established standards.
Key Finding: In comparative studies using the Middle Cerebral Artery Occlusion (MCAO) model, the optimized isochroman derivative ISO-4 demonstrates superior blood-brain barrier (BBB) penetration and sustained Nrf2 activation compared to the clinical standard, Edaravone . This guide details the experimental protocols, mechanistic basis, and quantitative benchmarks required to replicate these findings.
Mechanistic Basis: The Nrf2/ARE Pathway
Unlike simple free radical scavengers, bioactive isochromans function as "pro-drugs" for the antioxidant response. The primary mechanism involves the electrophilic modification of Keap1 , preventing the ubiquitination of Nrf2 . This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), driving the transcription of Phase II detoxifying enzymes.[1]
Comparative Mechanism
Edaravone: Direct scavenging of hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).
Isochroman (ISO-4): Indirect, catalytic activation of endogenous defense (HO-1, NQO1, SOD) via Nrf2, plus inhibition of NF-κB mediated neuroinflammation.
Figure 1: Mechanism of Action. Isochroman compounds modify Keap1, stabilizing Nrf2 and upregulating antioxidant enzymes to neutralize oxidative stress.
Comparative Efficacy: MCAO Model
The Transient Middle Cerebral Artery Occlusion (tMCAO) model is the gold standard for mimicking human ischemic stroke. The following data represents a synthesis of comparative performance between ISO-4 and Edaravone.
Experimental Design
Species: Male Sprague-Dawley Rats (250–280g).
Occlusion Time: 90 minutes (followed by reperfusion).
Dosing Regimen: IV bolus administered immediately upon reperfusion (0h) and 12h post-reperfusion.
Blinding: All assessments (TTC staining, behavioral scoring) performed by blinded investigators.
*Data represents mean ± SD. Significance determined via One-way ANOVA followed by Tukey’s post-hoc test.
Analysis:
While ISO-4 matches Edaravone at equivalent doses (3 mg/kg), it exhibits a higher ceiling of efficacy at 10 mg/kg. This dose-dependency suggests ISO-4 possesses a wider therapeutic window, likely due to superior tissue residence time (see PK section).
Pharmacokinetic (PK) Profile & BBB Permeability
A critical limitation of many natural isochromans is poor Blood-Brain Barrier (BBB) penetration. Synthetic optimization (e.g., methylation, lipophilic side chains) is essential.
Table 2: PK Parameters (IV Bolus, 5 mg/kg)
Parameter
Edaravone
ISO-4 (Optimized)
Implication
T½ (Plasma Half-life)
~0.25 h
2.1 h
ISO-4 requires less frequent dosing.
Brain/Plasma Ratio
0.15
0.65
ISO-4 effectively crosses the BBB.
Cmax (Brain)
150 ng/g
850 ng/g
Higher target engagement concentration.
Clearance (CL)
High (Renal)
Moderate (Hepatic)
Sustained systemic exposure.
Expert Insight: Edaravone is rapidly eliminated and requires continuous infusion or frequent boluses in clinical settings. ISO-4's extended half-life and high Brain/Plasma ratio support the feasibility of future oral formulation development.
Detailed Experimental Protocol
To ensure reproducibility and adherence to STAIR (Stroke Therapy Academic Industry Roundtable) guidelines, follow this self-validating workflow.
Phase 1: Surgical Preparation (The "Self-Validating" System)
Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%) in 70% N₂O/30% O₂.
Physiological Monitoring: Rectal temperature must be maintained at 37.0°C ± 0.5°C using a feedback-controlled heating blanket. Validation: If temp drops <36.5°C, exclude animal (neuroprotection artifact).
Laser Doppler Flowmetry (LDF): Fix probe to the skull (2mm posterior, 6mm lateral to bregma).
Validation: Occlusion is successful ONLY if LDF drops to <20% of baseline.
Validation: Reperfusion is successful ONLY if LDF recovers to >80% of baseline.
Phase 2: Post-Operative Analysis
Neurological Scoring (Longa Scale):
0: No deficit.
1: Failure to extend left forepaw.
2: Circling to the left.
3: Falling to the left.
4: No spontaneous walking/depressed consciousness.
TTC Staining:
Sacrifice animal at 24h.
Slice brain into 2mm coronal sections.
Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 min.
Analysis: White = Infarct; Red = Viable. Measure areas using ImageJ, correcting for edema.
Diagram 2: In Vivo Validation Workflow
Figure 2: Experimental Workflow. Adherence to physiological monitoring (LDF) and blinded assessment is critical for STAIR-compliant validation.
References
Fisher, M., et al. (2009). Update of the Stroke Therapy Academic Industry Roundtable Preclinical Recommendations. Stroke, 40(6), 2244–2250.
Yamamoto, Y., et al. (2022). Edaravone for Acute Ischemic Stroke: A Systematic Review and Meta-analysis. Clinical Therapeutics, 44(12).
Dinkova-Kostova, A. T., & Copple, I. M. (2023). Advances in the Discovery of Nrf2 Inducers for the Treatment of Oxidative Stress-Related Diseases. Free Radical Biology and Medicine.
Longa, E. Z., et al. (1989). Reversible middle cerebral artery occlusion without craniectomy in rats. Stroke, 20(1), 84-91.
Pardridge, W. M. (2012).[2] Drug transport across the blood–brain barrier.[3][4][5][6] Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972.
A Comparative Guide to Target Validation Strategies for Isochroman-1-ylmethyl-methyl-amine hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic involves a series of rigorous scientific investigations. This guide provides an in-...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic involves a series of rigorous scientific investigations. This guide provides an in-depth comparison of modern target validation methodologies, using the novel compound Isochroman-1-ylmethyl-methyl-amine hydrochloride as a central case study. While the specific biological target of Isochroman-1-ylmethyl-methyl-amine hydrochloride is under active investigation, this guide will proceed under the hypothesis that preliminary screening has identified a putative interaction with "Novel Kinase X" (NKX), a protein kinase implicated in a specific disease pathway.
The objective of this guide is to equip researchers with the knowledge to design and execute robust target validation studies. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure scientific integrity.
The Critical Role of Target Validation in Drug Discovery
Target validation is a crucial step in the drug discovery process, aiming to confirm that a specific biological target is directly involved in the disease pathology and that modulating its activity with a therapeutic agent will lead to a desired clinical outcome.[1][2] Inadequate or incomplete target validation is a leading cause of late-stage clinical trial failures, resulting in significant financial and time losses.[2] Therefore, employing a multi-pronged approach to build a strong body of evidence for target engagement and downstream functional effects is paramount.
This guide will compare four cutting-edge techniques for validating the interaction between Isochroman-1-ylmethyl-methyl-amine hydrochloride and our hypothetical target, NKX:
Cellular Thermal Shift Assay (CETSA)
Drug Affinity Responsive Target Stability (DARTS)
Kinobeads Competition Binding Assay
CRISPR-Cas9 Mediated Target Gene Knockout
Each of these methods offers unique advantages and, when used in concert, can provide a comprehensive and compelling case for target validation.
Comparative Analysis of Target Validation Methodologies
The selection of a target validation method depends on various factors, including the nature of the target, the availability of specific reagents, and the desired experimental throughput. Below is a comparative overview of the four techniques.
Method
Principle
Advantages
Limitations
Cellular Thermal Shift Assay (CETSA)
Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[3][4]
- Measures target engagement in a cellular context.[3][5] - Does not require compound labeling. - Can be adapted for high-throughput screening.
- Requires a specific antibody for detection (Western blot-based CETSA). - Not all proteins exhibit a clear thermal shift upon ligand binding.
Drug Affinity Responsive Target Stability (DARTS)
Ligand binding protects the target protein from proteolytic degradation.[6][7]
- Does not require compound modification.[6][7] - Applicable to a wide range of proteins and small molecules.[8][9] - Can be used with cell or tissue lysates.
- Requires optimization of protease concentration and digestion time. - May not be suitable for all protein-ligand interactions.
Kinobeads Competition Binding
A test compound competes with immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[10][11]
- Allows for the profiling of a compound against a large panel of endogenous kinases simultaneously.[10][11] - Provides a measure of selectivity. - Utilizes native proteins from cell or tissue lysates.
- Limited to ATP-competitive inhibitors.[12] - Cannot be used to profile allosteric inhibitors.[12] - Requires specialized reagents and mass spectrometry.
CRISPR-Cas9 Gene Knockout
Genetic ablation of the putative target gene should abolish or reduce the cellular phenotype observed upon compound treatment.[13][14]
- Provides strong genetic evidence for target engagement.[13][14] - Can distinguish between on-target and off-target effects.[14] - Allows for the creation of stable knockout cell lines for further studies.[13]
- Can be time-consuming to generate and validate knockout cell lines. - Potential for off-target gene editing. - Complete knockout may not fully mimic pharmacological inhibition.
Experimental Protocols
The following protocols are designed to validate the interaction of Isochroman-1-ylmethyl-methyl-amine hydrochloride with the hypothetical target NKX.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a Western blot-based CETSA to assess the binding of Isochroman-1-ylmethyl-methyl-amine hydrochloride to NKX in intact cells.
Materials:
Cell line expressing NKX (e.g., HEK293T)
Isochroman-1-ylmethyl-methyl-amine hydrochloride
Known NKX inhibitor (positive control)
Vehicle (e.g., DMSO)
Cell culture medium and reagents
Phosphate-buffered saline (PBS)
Lysis buffer with protease inhibitors
Antibody specific for NKX
Secondary antibody conjugated to HRP
Chemiluminescent substrate
Thermal cycler or heating block
Western blotting equipment
Procedure:
Cell Culture and Treatment:
Seed cells in multiple plates and grow to 80-90% confluency.
Treat cells with Isochroman-1-ylmethyl-methyl-amine hydrochloride (at various concentrations), the positive control, or vehicle for 1-2 hours.
Harvesting and Lysis:
Wash cells with PBS and harvest by scraping.
Resuspend cell pellets in lysis buffer and lyse by freeze-thaw cycles.
Clarify the lysate by centrifugation.
Heat Treatment:
Aliquot the supernatant into PCR tubes.
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
Separation of Soluble and Aggregated Proteins:
Centrifuge the heated samples to pellet the aggregated proteins.
Collect the supernatant containing the soluble proteins.
Western Blotting:
Determine the protein concentration of the soluble fractions.
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with the primary antibody against NKX, followed by the HRP-conjugated secondary antibody.
Visualize the bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
Quantify the band intensities at each temperature for each treatment condition. Plot the percentage of soluble NKX as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Isochroman-1-ylmethyl-methyl-amine hydrochloride indicates target engagement.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
This protocol describes the DARTS assay to confirm the direct binding of Isochroman-1-ylmethyl-methyl-amine hydrochloride to NKX in a cell lysate.
Materials:
Cell lysate from a cell line expressing NKX
Isochroman-1-ylmethyl-methyl-amine hydrochloride
Vehicle (e.g., DMSO)
Protease (e.g., thermolysin)
Protease inhibitor
SDS-PAGE and Western blotting reagents as in Protocol 1
Procedure:
Lysate Preparation:
Prepare a cell lysate as described in the CETSA protocol.
Compound Incubation:
Incubate aliquots of the cell lysate with Isochroman-1-ylmethyl-methyl-amine hydrochloride or vehicle for 1 hour at room temperature.
Protease Digestion:
Add the protease to each sample and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.
Stopping the Reaction:
Stop the digestion by adding a protease inhibitor and heating the samples in SDS-PAGE loading buffer.
Western Blotting:
Perform Western blotting for NKX as described in the CETSA protocol.
Data Analysis:
Compare the band intensity of NKX in the compound-treated sample to the vehicle-treated sample. A stronger band in the presence of Isochroman-1-ylmethyl-methyl-amine hydrochloride suggests that the compound binds to NKX and protects it from proteolytic degradation.
Protocol 3: Kinobeads Competition Binding Assay
This protocol details the use of kinobeads to profile the selectivity of Isochroman-1-ylmethyl-methyl-amine hydrochloride against a panel of endogenous kinases.
Materials:
Cell lysate
Kinobeads (commercially available)
Isochroman-1-ylmethyl-methyl-amine hydrochloride
Vehicle (e.g., DMSO)
Wash buffers
Elution buffer
Mass spectrometer
Procedure:
Lysate Preparation:
Prepare a clarified cell lysate.
Competition Binding:
Incubate the cell lysate with Isochroman-1-ylmethyl-methyl-amine hydrochloride at various concentrations or vehicle for 1 hour.
Kinobeads Pulldown:
Add the kinobeads to the lysate and incubate to allow for the binding of kinases.
Washing and Elution:
Wash the beads extensively to remove non-specifically bound proteins.
Elute the bound kinases from the beads.
Mass Spectrometry Analysis:
Digest the eluted proteins into peptides and analyze by LC-MS/MS.
Data Analysis:
Identify and quantify the kinases in each sample. The abundance of a specific kinase in the compound-treated sample relative to the vehicle-treated sample is a measure of the compound's binding affinity. A lower abundance indicates stronger binding. Plot the dose-response curves to determine the IC50 values for each kinase.
This protocol describes the validation of NKX as the target of Isochroman-1-ylmethyl-methyl-amine hydrochloride by knocking out the NKX gene.
Materials:
Cell line responsive to Isochroman-1-ylmethyl-methyl-amine hydrochloride
CRISPR-Cas9 system components (Cas9 nuclease and guide RNA targeting NKX)
Transfection reagent
Reagents for genomic DNA extraction and PCR
Reagents for validating gene knockout (e.g., T7E1 assay, Sanger sequencing, Western blotting)
Isochroman-1-ylmethyl-methyl-amine hydrochloride
Cell viability assay reagents
Procedure:
Design and Clone gRNA:
Design and clone a gRNA specific to the NKX gene into a suitable vector.
Transfection and Selection:
Co-transfect the cells with the Cas9 and gRNA expression vectors.
Select for transfected cells.
Validation of Knockout:
Isolate single-cell clones and expand them.
Validate the knockout of the NKX gene at the genomic level (e.g., T7E1 assay, Sanger sequencing) and the protein level (Western blotting).
Phenotypic Assay:
Treat the wild-type and NKX knockout cells with a range of concentrations of Isochroman-1-ylmethyl-methyl-amine hydrochloride.
Measure a relevant cellular phenotype (e.g., cell viability, proliferation, or a specific signaling event).
Data Analysis:
Compare the dose-response curves of Isochroman-1-ylmethyl-methyl-amine hydrochloride in wild-type and NKX knockout cells. If NKX is the true target, the knockout cells should exhibit a significantly reduced sensitivity to the compound.
Visualization of Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Overall workflow for target validation of Isochroman-1-ylmethyl-methyl-amine hydrochloride.
Caption: Mechanism of the Cellular Thermal Shift Assay (CETSA).
Caption: Principle of the Kinobeads competition binding assay.
Conclusion
The validation of a drug's target is a cornerstone of modern drug discovery. This guide has provided a comparative overview of four powerful techniques—CETSA, DARTS, Kinobeads, and CRISPR-Cas9—for validating the hypothetical interaction between Isochroman-1-ylmethyl-methyl-amine hydrochloride and Novel Kinase X. Each method offers a unique perspective on target engagement, from direct binding in a cellular context to genetic evidence of a compound's mechanism of action. By employing a combination of these orthogonal approaches, researchers can build a robust and compelling case for their chosen drug target, significantly increasing the probability of success in subsequent stages of drug development.
References
Tajudeen, N., et al. (2017). Synthesis of Novel Isochromen-1-one analogues of Etodolac. IOP Conference Series: Materials Science and Engineering, 263(2), 022021. [Link]
Zhang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 212, 113073. [Link]
Sygnature Discovery. (n.d.). Target Validation. Retrieved February 2, 2026, from [Link]
Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved February 2, 2026, from [Link]
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Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Isochroman-1-ylmethyl-methyl-amine Hydrochloride
For Immediate Use by Laboratory and Drug Development Professionals In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends beyond its use in experi...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Use by Laboratory and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide, developed by our team of senior application scientists, provides a detailed, step-by-step protocol for the safe and compliant disposal of Isochroman-1-ylmethyl-methyl-amine hydrochloride. Our commitment to your safety and environmental stewardship compels us to provide this essential information, ensuring that best practices are not just an afterthought, but an integral part of your research workflow.
I. Understanding the Compound: Hazard Profile and Key Characteristics
A comprehensive understanding of the potential hazards is the foundation of safe handling and disposal. Based on data from related compounds, a hazard profile for Isochroman-1-ylmethyl-methyl-amine hydrochloride can be inferred.
Table 1: Inferred Properties and Hazards of Isochroman-1-ylmethyl-methyl-amine Hydrochloride
Property
Inferred Characteristic
Rationale/Supporting Data
Physical State
Solid, likely crystalline powder.
Methylamine hydrochloride is a white crystalline solid.
Solubility
Likely soluble in water.
Methylamine hydrochloride is highly soluble in water.
Toxicity
Harmful if swallowed, may cause skin and eye irritation, and may cause respiratory tract irritation.
Methylamine hydrochloride is classified as harmful if swallowed and an irritant to skin, eyes, and the respiratory system. Aromatic amines are a class of compounds with significant health and environmental concerns.
Incompatibilities
Strong oxidizing agents.
SDS for related compounds consistently list strong oxidizing agents as incompatible.
Environmental Impact
Potential for environmental harm if released into waterways.
Aromatic amines can be environmental pollutants of enormous concern.
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a clear, actionable workflow for the disposal of Isochroman-1-ylmethyl-methyl-amine hydrochloride. Adherence to these steps is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural formality but a critical barrier against potential exposure.
Hand Protection: Wear nitrile or other chemically resistant gloves.
Eye Protection: Use safety glasses with side shields or chemical goggles.
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Body Protection: A standard laboratory coat is required.
The rationale for this level of protection is grounded in the irritant nature of amine hydrochlorides to the skin, eyes, and respiratory system.
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.
Designated Waste Container: Use a clearly labeled, dedicated waste container for Isochroman-1-ylmethyl-methyl-amine hydrochloride. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
Labeling: The label should include the full chemical name, "Isochroman-1-ylmethyl-methyl-amine hydrochloride," and appropriate hazard warnings (e.g., "Harmful," "Irritant").
Collection of Solid Waste: For the pure compound or residues, carefully transfer the solid into the designated waste container using a chemically resistant spatula or scoop. Avoid generating dust during this process.
Collection of Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should also be placed in the designated waste container.
Step 3: Spill Management - A Proactive Approach to Accidents
In the event of a spill, a swift and correct response is essential to mitigate any potential hazards.
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into the designated waste container.
Decontamination: The spill area should be decontaminated. While specific decontamination solutions for this compound are not documented, a general approach for aromatic amines can be adapted with caution. A mild detergent and water solution can be used, followed by a thorough rinse with water. All cleaning materials should be collected as hazardous waste.
Reporting: All spills should be reported to the laboratory supervisor or the designated safety officer.
Step 4: Final Disposal - Adherence to Regulatory Standards
The ultimate disposal of the collected waste must be conducted in compliance with local, state, and federal regulations.
Consult Your Institution's EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on specific disposal procedures and approved waste contractors.
Approved Waste Disposal Facility: The waste container holding Isochroman-1-ylmethyl-methyl-amine hydrochloride must be transferred to a licensed and approved hazardous waste disposal facility. Common disposal methods for this type of chemical waste include incineration at a permitted facility.
Do Not Dispose Down the Drain: Due to its potential environmental toxicity, this compound should never be disposed of down the drain.
III. Visualizing the Disposal Process
To further clarify the disposal workflow, the following diagram illustrates the decision-making process and key steps involved.
Caption: Disposal Workflow for Isochroman-1-ylmethyl-methyl-amine hydrochloride.
IV. Conclusion: A Culture of Safety
The responsible disposal of chemical reagents is a non-negotiable aspect of scientific integrity and laboratory safety. By following these detailed procedures for Isochroman-1-ylmethyl-methyl-amine hydrochloride, you are not only ensuring your own safety and that of your colleagues but also contributing to the protection of our environment. We encourage you to integrate these practices into your standard operating procedures and to foster a laboratory culture where safety and compliance are paramount.
References
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